

# natural sources and distribution of Fucosyl-lacto-N-sialylpentaoose c

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fucosyl-lacto-N-sialylpentaoose c*

Cat. No.: *B15550162*

[Get Quote](#)

## A Technical Guide to Fucosyl-lacto-N-sialylpentaoose c (F-LST-c)

For Researchers, Scientists, and Drug Development Professionals

## Introduction and Core Structure

**Fucosyl-lacto-N-sialylpentaoose c** (F-LST-c), also known as Monofucosylmonosialyllacto-N-neotetraose, is a complex acidic human milk oligosaccharide (HMO). As a member of the fucosylated and sialylated HMOs, it is a key bioactive component of human milk, believed to play a significant role in infant health and development. Its intricate structure, comprising a lacto-N-neotetraose core elongated by both a fucose and a sialic acid moiety, endows it with specific biological functionalities. Human milk contains a diverse array of approximately 200 structurally distinct oligosaccharides, which can be broadly categorized into fucosylated, sialylated, and neutral core structures[1].

The core of F-LST-c is lacto-N-neotetraose (LNnT), a type II oligosaccharide. The structural backbone of HMOs like F-LST-c is composed of five fundamental monosaccharides: glucose (Glc), galactose (Gal), N-acetylglucosamine (GlcNAc), fucose (Fuc), and sialic acid (N-acetylneuraminic acid, Neu5Ac)[2]. The specific isomer "c" of Fucosyl-lacto-N-sialylpentaoose denotes a particular arrangement and linkage of the fucose and sialic acid residues to the LNnT core, distinguishing it from other isomers.

## Natural Sources and Distribution

The primary natural source of **Fucosyl-lacto-N-sialylpentaose c** is human milk. The concentration and composition of HMOs in breast milk are not static; they vary significantly among individuals, over the course of lactation, and are influenced by genetic factors such as the maternal secretor status (FUT2 gene)[\[2\]](#). While specific quantitative data for the "c" isomer of Fucosyl-lacto-N-sialylpentaose is not extensively documented, the concentrations of the broader categories of fucosylated and sialylated HMOs have been reported.

**Table 1: Concentration of Fucosylated and Sialylated Human Milk Oligosaccharides**

| HMO Category     | Concentration                                   |                                                                                     |                     |
|------------------|-------------------------------------------------|-------------------------------------------------------------------------------------|---------------------|
|                  | Range in Mature Human Milk (g/L)                | Key Examples                                                                        | Citation            |
| Total HMOs       | 5 - 15                                          | -                                                                                   | <a href="#">[3]</a> |
| Fucosylated HMOs | Constitute a major fraction of total HMOs       | 2'-fucosyllactose (2'-FL), 3-fucosyllactose (3-FL), Lacto-N-fucopentaose I (LNFP I) | <a href="#">[2]</a> |
| Sialylated HMOs  | Constitute a significant fraction of total HMOs | 3'-sialyllactose (3'-SL), 6'-sialyllactose (6'-SL), Sialyllacto-N-tetraose (LST)    | <a href="#">[2]</a> |

**Table 2: Reported Concentrations of Selected Fucosylated and Sialylated HMOs in Human Colostrum and Mature Milk**

| HMO                               | Concentration in<br>Colostrum (ng/mL) | Concentration in<br>Mature Milk (mg/L) | Citation |
|-----------------------------------|---------------------------------------|----------------------------------------|----------|
| 2'-Fucosyllactose (2'-FL)         | 440.1 ± 215.6                         | 1514.0 (median)                        | [4][5]   |
| 3-Fucosyllactose (3'-FL)          | 665.7 ± 597.8                         | 583.0 (median)                         | [4][5]   |
| Lacto-N-fucopentaose I (LNFP I)   | 597.3 ± 470.1                         | -                                      | [4]      |
| Lacto-N-fucopentaose II (LNFP II) | 373.4 ± 228.5                         | -                                      | [4]      |
| 3'-Sialyllactose (3'-SL)          | 560.7 ± 383.9                         | -                                      | [4]      |
| Disialyllacto-N-tetraose (DS-LNT) | 575.6 ± 522.7                         | -                                      | [4]      |

Note: The concentrations of specific HMOs can vary widely between individuals and different stages of lactation.

## Biological Functions and Potential Signaling Pathways

While direct studies on the biological functions of **Fucosyl-lacto-N-sialylpentaose c** are limited, its role can be inferred from the known activities of fucosylated and sialylated HMOs. These complex oligosaccharides are recognized for their prebiotic effects, modulation of the immune system, and their ability to act as anti-adhesive antimicrobials.

## Prebiotic Activity and Gut Microbiota Modulation

Fucosylated and sialylated HMOs serve as a primary energy source for beneficial gut bacteria, particularly *Bifidobacterium* species. The ability of specific bacterial strains to utilize these complex sugars contributes to the establishment of a healthy infant gut microbiome.



[Click to download full resolution via product page](#)

**Figure 1.** Prebiotic activity of F-LST-c in the gut.

## Anti-Adhesive Antimicrobial Activity

Fucosylated and sialylated HMOs can act as soluble decoy receptors, mimicking the host cell surface glycans that pathogens bind to. This competitive inhibition prevents pathogens from adhering to the intestinal epithelium, thereby reducing the risk of infection.

[Click to download full resolution via product page](#)

**Figure 2.** Anti-adhesive mechanism of F-LST-c.

## Immune Modulation

Fucosylated and sialylated HMOs can directly interact with immune cells, such as dendritic cells and lymphocytes, to modulate immune responses. This interaction can influence cytokine production and promote a balanced immune system development in infants. For instance, fucosylated oligosaccharides are known to interact with C-type lectin receptors like DC-SIGN on dendritic cells.



[Click to download full resolution via product page](#)

**Figure 3.** Immune modulation by F-LST-c via dendritic cells.

## Experimental Protocols

The isolation and analysis of specific HMOs like **Fucosyl-lacto-N-sialylpentose c** from the complex matrix of human milk require sophisticated analytical techniques.

## Isolation and Purification of HMOs from Human Milk

A general workflow for the extraction and purification of HMOs from human milk is outlined below. This multi-step process is necessary to separate the oligosaccharides from the more abundant lactose, proteins, and lipids.



[Click to download full resolution via product page](#)

**Figure 4.** General workflow for the isolation of HMOs.

#### Methodology Details:

- Defatting: Raw milk is centrifuged to separate the lipid layer.
- Protein Removal: Proteins are precipitated from the skim milk, typically by adding ethanol.
- Lactose Depletion: The supernatant, rich in lactose and oligosaccharides, is treated to remove the highly abundant lactose. This can be achieved enzymatically or through chromatographic methods.
- Solid-Phase Extraction (SPE): The lactose-depleted fraction is further purified and concentrated using SPE, often with graphitized carbon cartridges.
- Fractionation: The purified HMOs are then fractionated based on size, charge, or other physicochemical properties using techniques like size-exclusion chromatography or anion-exchange chromatography to separate neutral and acidic oligosaccharides.

## Structural Analysis by Mass Spectrometry and NMR

The precise structure of **Fucosyl-lacto-N-sialylpentaose c** and its isomers is elucidated using a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

#### LC-MS Analysis:

- Chromatographic Separation: Isomers of fucosylated and sialylated HMOs are separated using techniques like porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC).
- Mass Spectrometry: High-resolution mass spectrometry provides accurate mass measurements for compositional analysis. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns that reveal sequence and linkage information. Diagnostic fragment ions can be used to differentiate between isomers[6].

#### NMR Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: One- and two-dimensional NMR experiments are crucial for the unambiguous determination of the glycosidic linkages and the anomeric configurations of the

monosaccharide units.



[Click to download full resolution via product page](#)

**Figure 5.** Analytical workflow for HMO structural elucidation.

## Conclusion

**Fucosyl-lacto-N-sialylpentaoose c** represents a fascinating and biologically significant molecule within the complex family of human milk oligosaccharides. While specific research on this particular isomer is still emerging, its structural classification as a fucosylated and sialylated derivative of lacto-N-neotetraose points to important roles in shaping the infant gut microbiome, preventing infections, and modulating the immune system. Further research, including detailed quantitative analysis in diverse populations and in-depth functional studies, is necessary to fully elucidate the specific contributions of F-LST-c to infant health and its potential applications in infant nutrition and therapeutics. The methodologies outlined in this guide provide a framework for the continued investigation of this and other complex HMOs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A review of human milk oligosaccharide concentrations of breast milk for infants and young children through 24 months of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. What's normal? Oligosaccharide concentrations and profiles in milk produced by healthy women vary geographically - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of Human Milk Oligosaccharides in Mature Milk Are Associated with Certain Gut Microbiota in Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- To cite this document: BenchChem. [natural sources and distribution of Fucosyl-lacto-N-sialylpentose c]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15550162#natural-sources-and-distribution-of-fucosyl-lacto-n-sialylpentose-c]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)